

physical and chemical properties of 2-(Ethylthio)ethylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethylthio)ethylamine hydrochloride

Cat. No.: B146933

[Get Quote](#)

An In-depth Technical Guide to 2-(Ethylthio)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(Ethylthio)ethylamine hydrochloride**. It is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in biological pathways based on related compounds.

Physicochemical Properties

2-(Ethylthio)ethylamine hydrochloride is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C4H12CINS	[1] [2]
Molecular Weight	141.66 g/mol	[1] [3]
CAS Number	54303-30-9	[2]
Melting Point	144-146 °C (lit.)	[2] [3]
Boiling Point	167.4 °C at 760 mmHg (of the free base)	[2]
Flash Point	55.1 °C	[2]
Solubility	Soluble in water.	
Appearance	White to off-white crystalline solid	
InChI Key	AZQOTRRSHMSXFJ-UHFFFAOYSA-N	[3]
SMILES	CCSCCN.Cl	[3]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **2-(Ethylthio)ethylamine hydrochloride** is not readily available in peer-reviewed literature, a general and adaptable method can be inferred from the synthesis of analogous thioether amines. The following proposed synthesis is based on the well-established nucleophilic substitution reaction between an alkyl halide and a thiol.

Proposed Synthesis Protocol

This synthesis involves a two-step process: the formation of the free base, 2-(Ethylthio)ethylamine, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 2-(Ethylthio)ethylamine (Free Base)

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminoethanethiol (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
- Deprotonation: To this solution, add a strong base, such as sodium ethoxide or sodium hydroxide (1.0 eq), portion-wise while stirring at room temperature. This will generate the thiolate anion in situ.
- Nucleophilic Substitution: From the dropping funnel, add ethyl bromide or ethyl iodide (1.0 eq) dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.
- Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-(Ethylthio)ethylamine.

Step 2: Formation of **2-(Ethylthio)ethylamine Hydrochloride**

- Acidification: Dissolve the crude 2-(Ethylthio)ethylamine in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.
- Precipitation: While stirring, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise.
- Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield **2-(Ethylthio)ethylamine hydrochloride**.

Purification

The primary method for the purification of **2-(Ethylthio)ethylamine hydrochloride** is recrystallization.^[4]

Recrystallization Protocol:

- Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for amine hydrochlorides include ethanol/diethyl ether, isopropanol/diethyl ether, or methanol/diethyl ether.[\[4\]](#)
- Dissolution: Dissolve the crude **2-(Ethylthio)ethylamine hydrochloride** in a minimum amount of the hot solvent (or the more polar solvent of a binary system).
- Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure crystals of **2-(Ethylthio)ethylamine hydrochloride** will form. The crystallization process can be further induced by placing the flask in an ice bath.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Characterization

The identity and purity of **2-(Ethylthio)ethylamine hydrochloride** can be confirmed using a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

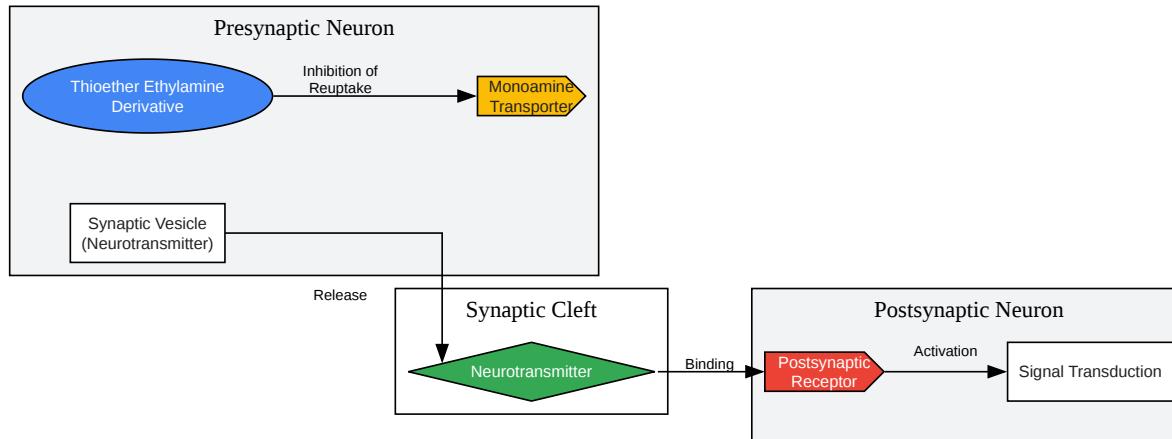
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and two methylene groups adjacent to the sulfur and nitrogen atoms, respectively. The protons of the amine group may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the two carbons of the ethylamine backbone.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- A broad band in the region of 3200-2800 cm^{-1} corresponding to the N-H stretching vibrations of the primary amine salt.
- C-H stretching vibrations for the alkyl groups will appear around 2950-2850 cm^{-1} .
- N-H bending vibrations are expected around 1600-1500 cm^{-1} .
- C-N stretching vibrations can be observed in the 1250-1020 cm^{-1} region.^[5]

Mass Spectrometry (MS)


Mass spectrometry will show the molecular ion peak of the free base, 2-(Ethylthio)ethylamine, upon fragmentation. The fragmentation pattern will be characteristic of the molecule's structure.

Biological Activity and Signaling Pathways

While **2-(Ethylthio)ethylamine hydrochloride** is primarily utilized as a building block in the synthesis of more complex, biologically active molecules, its structural motifs are found in compounds that interact with various biological targets.^{[6][7]} Derivatives of thioether ethylamines have been investigated for a range of pharmacological activities.

For instance, compounds containing the thioether and amine functionalities have been explored for their potential as enzyme inhibitors and receptor modulators. The ethylamine moiety is a common feature in many neurotransmitters and neuromodulators. One such example is the serotonin system, where compounds with structural similarities to phenethylamines can act as releasing agents or reuptake inhibitors.^[8]

Below is a generalized, illustrative diagram of a potential interaction of a thioether ethylamine derivative with a monoamine transporter, leading to an increase in synaptic neurotransmitter levels. It is important to note that this is a hypothetical pathway for a derivative and not a confirmed mechanism for **2-(Ethylthio)ethylamine hydrochloride** itself.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(Ethylthio)ethylamine 98 54303-30-9 [sigmaaldrich.com]
- 4. Purification [chem.rochester.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methylthioamphetamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Ethylthio)ethylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146933#physical-and-chemical-properties-of-2-ethylthio-ethylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com